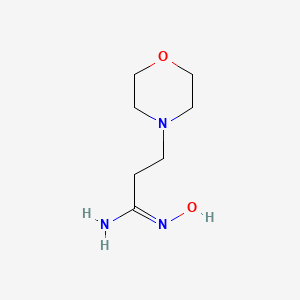

3-(Morpholin-4-yl)propionamidoxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Morpholin-4-yl)propionamidoxime is an organic compound characterized by the presence of a morpholine ring attached to a propionamidoxime moiety

Applications De Recherche Scientifique

3-(Morpholin-4-yl)propionamidoxime has several applications in scientific research:

Antibacterial and Antifungal Properties: Complexes of this compound with metals like copper and nickel have shown significant antibacterial and antifungal activities.

Antiradical Properties: The compound exhibits antiradical properties, making it useful in studies related to oxidative stress and related biological processes.

Mécanisme D'action

Target of Action

The primary target of 3-(Morpholin-4-yl)propionamidoxime is the Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity .

Mode of Action

This compound interacts with its target, LRRK2, by inhibiting its kinase activity. This inhibition is achieved by the compound binding to the ATP-binding site of the kinase .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving LRRK2. LRRK2 is involved in several cellular processes, including vesicle trafficking, autophagy, and cytoskeletal dynamics . By inhibiting LRRK2, this compound can potentially affect these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of LRRK2. This can potentially lead to a decrease in the pathological effects associated with increased LRRK2 activity, such as those seen in Parkinson’s disease .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-yl)propionamidoxime typically involves the reaction of morpholine with an appropriate precursor. One common method is the Michael addition of morpholine to α-bromoacrylic acid esters, followed by conversion to the desired product . The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity reactants, and optimizing reaction conditions for maximum yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Morpholin-4-yl)propionamidoxime undergoes various chemical reactions, including:

Substitution Reactions: It can react with aromatic sulfonyl chlorides in the presence of triethylamine to form 2-amino-8-oxa-1,5-diazaspiro[4.5]dec-1-ene-5-ammonium arylsulfonates.

Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less documented.

Common Reagents and Conditions

Aromatic Sulfonyl Chlorides: Used in substitution reactions to form sulfonate derivatives.

Bases: Triethylamine is commonly used to facilitate reactions.

Major Products Formed

Sulfonate Derivatives: Formed from reactions with aromatic sulfonyl chlorides.

Comparaison Avec Des Composés Similaires

Similar Compounds

Morpholine: A simpler compound with a similar morpholine ring structure.

β-Aminopropionamidoxime Derivatives: These compounds share a similar amidoxime moiety and have been studied for their antidiabetic properties.

Uniqueness

3-(Morpholin-4-yl)propionamidoxime is unique due to its combination of a morpholine ring and a propionamidoxime moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Propriétés

IUPAC Name |

N'-hydroxy-3-morpholin-4-ylpropanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c8-7(9-11)1-2-10-3-5-12-6-4-10/h11H,1-6H2,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMYEKAPTYTGAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2414924.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-ethyloxalamide](/img/structure/B2414928.png)

![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2414940.png)